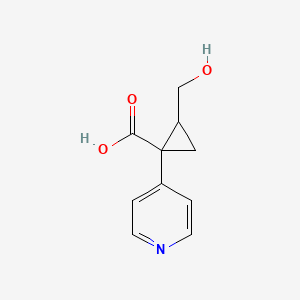

2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-(hydroxymethyl)-1-pyridin-4-ylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO3/c12-6-8-5-10(8,9(13)14)7-1-3-11-4-2-7/h1-4,8,12H,5-6H2,(H,13,14) |

InChI Key |

WMTXTXZIHPFZEX-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1(C2=CC=NC=C2)C(=O)O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method might include:

Cyclopropanation: Starting with a pyridine derivative, a cyclopropane ring can be introduced using reagents like diazomethane or through a Simmons-Smith reaction.

Carboxylation: The carboxylic acid group can be introduced via carboxylation of an appropriate intermediate, possibly using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation: Conversion of hydroxymethyl to carboxylic acid.

Reduction: Conversion of carboxylic acid to alcohol.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Possible applications in drug design and development, particularly for targeting specific biological pathways.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties, based on evidence:

Key Observations:

Hydrophilicity: The hydroxymethyl group in the target compound likely increases its hydrophilicity compared to analogs with non-polar substituents (e.g., methylbenzyl in or trifluoromethyl in ). This could enhance aqueous solubility, critical for bioavailability.

Acidity : The carboxylic acid pKa is influenced by substituents. For example, the electron-withdrawing trifluoromethyl group in may lower the pKa (increasing acidity) compared to the target compound’s hydroxymethyl group, which is electron-donating. The pyridin-2-yl analog in has a predicted pKa of 3.34, suggesting moderate acidity.

Stereochemical Complexity : Enantiomeric purity is critical for biological activity. The high er (98.5:1.5) in underscores the importance of stereocontrol in synthesis.

Pharmacological Relevance

- Substituent variations (e.g., hydroxymethyl vs. trifluoromethyl) could modulate receptor binding affinity.

- Bioisosteric Replacements : Pyridine rings (as in the target compound) often serve as bioisosteres for benzene, improving metabolic stability or solubility compared to purely hydrocarbon analogs.

Biological Activity

2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid (referred to as "compound" hereafter) is a compound of significant interest in medicinal chemistry due to its unique structural features that may facilitate interactions with various biological targets. This article provides an in-depth overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The compound has the molecular formula and a molecular weight of approximately 193.20 g/mol. Its structure includes a cyclopropane ring, a hydroxymethyl group, and a pyridin-4-yl moiety, which contribute to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H11NO3 |

| Molecular Weight | 193.20 g/mol |

| Structural Features | Cyclopropane ring, hydroxymethyl group, pyridin-4-yl moiety |

Synthesis Methods

The synthesis of the compound typically involves cyclopropanation followed by functional group modifications. Common methods include:

- Cyclopropanation : Utilizing reagents like diazomethane or through the Simmons-Smith reaction to introduce the cyclopropane ring.

- Carboxylation : Introducing the carboxylic acid group via carboxylation under high pressure using carbon dioxide.

These methods can be optimized for industrial applications to enhance yield and purity while minimizing environmental impact.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : The structural components may interact with inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies suggest that the compound could influence cancer cell growth and apoptosis pathways.

The mechanism by which the compound exerts its biological effects is not fully elucidated but is thought to involve interactions with specific enzymes or receptors. For instance, docking studies have shown potential binding interactions with enzymes involved in metabolic pathways .

Potential Targets

- Enzymes : The compound may act on enzymes such as 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which plays a role in ethylene biosynthesis in plants and may have implications in human metabolic pathways.

Case Studies

- In Silico Studies : Molecular docking analyses have demonstrated favorable binding affinities for the compound when interacting with ACO2, indicating its potential as an inhibitor of ethylene biosynthesis .

- In Vitro Assays : Preliminary assays have suggested that derivatives of cyclopropane carboxylic acids can inhibit various biological processes linked to cancer progression.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its combination of functionalities compared to other similar compounds:

| Compound Name | Structural Features |

|---|---|

| 2-Methyl-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid | Cyclopropane ring with methyl substitution |

| 3-(Hydroxymethyl)-1-pyridin-4-ylcyclobutane-1-carboxylic acid | Cyclobutane ring instead of cyclopropane |

| 4-Hydroxymethyl-pyridine | Lacks cyclopropane structure but retains hydroxymethyl and pyridine moieties |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Hydroxymethyl)-1-(pyridin-4-yl)cyclopropane-1-carboxylic acid, and how do reaction conditions affect yield?

Answer:

Synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition or Simmons–Smith reactions, followed by functionalization of the pyridine and hydroxymethyl groups. Key steps include:

- Cyclopropanation : Use transition-metal catalysts (e.g., Pd) to form the strained cyclopropane ring, ensuring stereochemical control .

- Pyridine functionalization : Electrophilic substitution or cross-coupling reactions to introduce substituents at the pyridin-4-yl position .

- Hydroxymethylation : Protect the carboxylic acid group during hydroxymethyl introduction to avoid side reactions .

Reaction optimization (e.g., temperature, solvent polarity) is critical: polar aprotic solvents (DMF, DMSO) enhance cyclopropane stability, while lower temperatures (<0°C) minimize ring-opening .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming stereochemistry and purity?

Answer:

- NMR : - and -NMR identify cyclopropane ring protons (δ 1.5–2.5 ppm) and pyridine aromatic signals (δ 7.5–8.5 ppm). NOESY confirms stereochemistry by spatial proximity of hydroxymethyl and pyridine groups .

- X-ray crystallography : Resolves absolute configuration, particularly for strained cyclopropane systems. Data collection at low temperatures (100 K) improves resolution .

- HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., ring-opened derivatives) using C18 columns with 0.1% TFA in mobile phase .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Assay conditions : Buffer pH (e.g., acetate pH 4.6 vs. phosphate pH 7.4) alters ionization of the carboxylic acid group, affecting binding .

- Enzyme source : Species-specific isoforms (e.g., human vs. murine ACO2) exhibit varying inhibition constants .

- Structural analogs : Compare activity of analogs (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives) to isolate pharmacophore contributions .

Methodological solution : Standardize assays using recombinant enzymes and include positive controls (e.g., known inhibitors) to normalize data .

Advanced: What computational strategies predict binding modes and structure-activity relationships (SAR)?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., cysteine proteases). The hydroxymethyl group forms hydrogen bonds with catalytic residues (ΔG ≈ -7.2 kcal/mol) .

- MD simulations : Simulate ligand-protein complexes (50 ns trajectories) to assess stability of the cyclopropane ring under physiological conditions .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC values for pyridine derivatives .

Basic: What in vitro assays are optimal for evaluating efficacy and cytotoxicity?

Answer:

- Enzyme inhibition : Fluorescence-based assays (e.g., FRET) for proteases, using Z-FR-AMC substrate to measure Ki .

- Cell viability : MTT assays in HEK293 or HepG2 cells (48-hour exposure) to determine IC. Include cyclopropane-stabilizing agents (e.g., DTT) to prevent oxidative degradation .

- Membrane permeability : Caco-2 monolayers assess passive diffusion (P >1 ×10 cm/s) influenced by the carboxylic acid’s logP .

Advanced: How does the hydroxymethyl group influence reactivity compared to analogs lacking this moiety?

Answer:

The hydroxymethyl group:

- Enhances solubility : Increases logD by 0.5–1.0 units compared to methyl or chloro analogs .

- Modulates hydrogen bonding : Participates in 3D interactions with targets (e.g., serine hydrolases), improving binding affinity by 2–3-fold over des-hydroxy analogs .

- Affords derivatization : Acts as a handle for prodrug strategies (e.g., esterification to improve bioavailability) .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

- Storage : -20°C under argon in amber vials to prevent photodegradation and oxidation .

- Handling : Use gloveboxes for hygroscopic samples; avoid aqueous buffers unless freshly prepared (pH 4–6 optimal for carboxylic acid stability) .

- Quality control : Monthly HPLC analysis to monitor degradation (e.g., cyclopropane ring-opening >5% requires repurification) .

Advanced: What strategies address low bioavailability in preclinical models?

Answer:

- Prodrug design : Convert carboxylic acid to ethyl ester, improving C by 4× in rodent PK studies .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm size) to enhance solubility and prolong half-life .

- Co-crystallization : Co-formulate with co-solvents (e.g., PEG 400) to stabilize the cyclopropane ring in vivo .

Advanced: How do stereochemical variations impact biological activity?

Answer:

- (1R,2S) vs. (1S,2R) diastereomers : (1R,2S) shows 10× higher inhibition of ACO2 due to optimal alignment with the active site .

- Synthesis control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) achieve >95% enantiomeric excess .

Advanced: What crystallographic data validate the compound’s conformation in solid-state studies?

Answer:

Single-crystal X-ray diffraction (SCXRD) reveals:

- Cyclopropane geometry : Bond angles ~60°, with pyridine ring coplanar to the carboxylic acid group .

- Hydrogen-bonding networks : Carboxylic acid forms dimers in the crystal lattice, stabilizing the structure .

- Torsional angles : Pyridine N1–C2–C1–C3 torsion of 15° minimizes steric clash with hydroxymethyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.